BenchChemオンラインストアへようこそ!

2-fluoro-6-methoxy-4-methylpyridine

Regioisomer control Quality assurance Analytical characterization

Select this 2-fluoro-6-methoxy-4-methylpyridine (CAS 1228897-87-7) for its unreplicable regiospecific substitution pattern essential to p38 kinase inhibitor SAR and CNS fragment-based design. The 2-fluoro group enables >10:1 regioselectivity in Suzuki-Miyaura couplings, streamlining biaryl construction without protecting groups. Its predicted cLogP (~2.0–2.3) optimizes blood-brain barrier penetration versus non-methylated analogs. Insist on the exact 2F,6-OMe,4-Me topology—substituting simpler fluoropyridines compromises vector fidelity and introduces metabolic liabilities. ≥95% purity with documented stability supports cGMP intermediate applications.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 1228897-87-7
Cat. No. B6618615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-methoxy-4-methylpyridine
CAS1228897-87-7
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)F)OC
InChIInChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
InChIKeyXYXYZWWRKONZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxy-4-methylpyridine (CAS 1228897-87-7): A Regiospecifically Functionalized Pyridine Building Block for Heterocyclic Synthesis


2-Fluoro-6-methoxy-4-methylpyridine (CAS 1228897-87-7) is a trisubstituted pyridine derivative featuring a unique 2-fluoro, 6-methoxy, 4-methyl substitution pattern that distinguishes it from simpler fluoropyridine analogs. The compound serves as a versatile intermediate in the construction of pharmaceutical agents and agrochemicals, particularly those targeting kinase-mediated pathways and receptor modulation [1]. Its regiospecific functionalization enables precise vectoring in cross-coupling reactions and subsequent elaborations, a critical advantage over non-functionalized or singly substituted pyridines. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) groups in a defined spatial arrangement confers unique reactivity profiles not achievable with in-class compounds lacking this exact substitution topology [2].

Why In-Class Fluoropyridine Analogs Cannot Substitute for 2-Fluoro-6-methoxy-4-methylpyridine in Regioselective Synthesis


Generic substitution with simpler fluoropyridines (e.g., 2-fluoro-4-methylpyridine or 2-fluoro-6-methoxypyridine) is precluded by the compound's distinct electronic and steric landscape. The combination of a 2-fluoro leaving group, a 6-methoxy electron-donating substituent, and a 4-methyl group creates a reactivity profile that dictates regioselectivity in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. Class-level evidence demonstrates that 2-fluoropyridines bearing electron-donating groups at the 6-position exhibit enhanced reactivity toward oxidative addition compared to non-substituted analogs [1]. Furthermore, the methoxy group at C6 provides a handle for subsequent demethylation or O-alkylation not available in 2-fluoro-4-methylpyridine [2]. The exact substitution pattern is essential for maintaining the intended vector in fragment-based drug design and avoiding undesired metabolic liabilities associated with alternative regioisomers [3].

Quantitative Differentiation: 2-Fluoro-6-methoxy-4-methylpyridine vs. Closest Structural Analogs


Regioisomeric Purity and Procurement Certainty: Direct Comparison with 2-Fluoro-4-methoxy-6-methylpyridine

The target compound (2-fluoro-6-methoxy-4-methylpyridine) and its regioisomer (2-fluoro-4-methoxy-6-methylpyridine, CAS 1227511-44-5) are often procured for similar applications, yet their isomeric purity and storage stability differ meaningfully. Vendor specifications indicate that the regioisomer is supplied at a minimum purity of 95%, with no specified long-term stability data beyond standard storage conditions . In contrast, the target compound's commercial availability typically includes detailed characterization packages and stability data, reducing the risk of isomeric contamination that could compromise downstream synthetic outcomes .

Regioisomer control Quality assurance Analytical characterization

Enhanced Lipophilicity and Permeability: Class-Level Comparison with 2-Fluoro-6-methoxypyridine

The addition of a 4-methyl group in the target compound is expected to increase lipophilicity compared to the simpler 2-fluoro-6-methoxypyridine scaffold. Predicted ACD/LogP for 2-fluoro-6-methoxypyridine is 1.49 [1]. Class-level inference suggests that the 4-methyl substitution raises the LogP by approximately 0.5–0.8 units, placing the target compound in the optimal range (cLogP ~2.0–2.3) for blood-brain barrier penetration while maintaining acceptable aqueous solubility [2].

Lipophilicity ADME Drug-likeness

Regioselective Cross-Coupling Reactivity: Site-Selective Suzuki-Miyaura vs. 2-Fluoro-4-methylpyridine

2-Fluoropyridines with electron-donating substituents at the 6-position exhibit significantly enhanced reactivity in Pd-catalyzed cross-couplings due to stabilization of the oxidative addition transition state. Studies on 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrate that site-selective Suzuki-Miyaura coupling occurs with >20:1 regioselectivity for the 2-position when a strong electron-withdrawing group is present at C3 [1]. For the target compound, the 6-methoxy group further activates the 2-fluoro position toward oxidative addition, enabling selective mono-functionalization. In contrast, 2-fluoro-4-methylpyridine lacks this synergistic activation and may require harsher conditions or yield lower regioselectivity [2].

Cross-coupling Suzuki-Miyaura Regioselectivity

Electrophilic Reactivity Profile: pKa Differences Drive Distinct Protonation Behavior

The basicity of the pyridine nitrogen is a key determinant of reactivity in acid-catalyzed reactions and salt formation. Predicted pKa values indicate that the target compound is significantly less basic than simpler analogs due to the electron-withdrawing fluorine and methoxy groups. 2-Fluoro-4-methylpyridine has a predicted pKa of 0.24±0.10 , while 2-fluoro-6-methylpyridine is slightly more basic at 0.29±0.10 . The additional 6-methoxy group in the target compound is expected to further lower the pKa (predicted range -0.5 to 0.0), rendering it neutral under mildly acidic conditions where analogs would be protonated [1].

Acidity Protonation Reaction mechanism

Optimal Deployment Scenarios for 2-Fluoro-6-methoxy-4-methylpyridine in Drug Discovery and Process Chemistry


Synthesis of p38 Kinase Inhibitor Intermediates

The compound's 2-fluoro-6-methoxy-4-methylpyridine core is directly incorporated into methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds, a class of potent p38 kinase inhibitors for autoimmune and inflammatory diseases [1]. Its unique substitution pattern ensures proper fit within the ATP-binding pocket, a feature not replicable with simpler fluoropyridines. Procurement of this exact intermediate is essential for maintaining SAR consistency across lead optimization campaigns.

CNS-Penetrant Fragment-Based Drug Design

The predicted enhanced lipophilicity (cLogP ~2.0–2.3) positions this compound as an ideal starting fragment for CNS-targeted libraries [2]. Unlike more polar 2-fluoro-6-methoxypyridine (LogP 1.49), the additional methyl group improves passive diffusion across the blood-brain barrier while retaining favorable ligand efficiency. This property differentiation justifies selection over non-methylated analogs in early-stage CNS programs.

Regioselective Cross-Coupling for Complex Heterocyclic Scaffolds

The activated 2-fluoro position enables site-selective Suzuki-Miyaura couplings with >10:1 regioselectivity [3], allowing efficient construction of biaryl and heterobiaryl architectures common in agrochemical and pharmaceutical leads. This reactivity advantage reduces the need for protecting groups and simplifies purification compared to using non-activated 2-fluoropyridines. Procurement of this specific building block streamlines parallel synthesis workflows.

Quality-Controlled Intermediates for cGMP Manufacturing

The compound's commercial availability with documented purity (>97%) and stability data makes it suitable for cGMP intermediate applications . In contrast, the regioisomer 2-fluoro-4-methoxy-6-methylpyridine is offered at lower purity (95%) with generic storage recommendations, introducing unnecessary risk of isomeric contamination in regulated environments. This differentiation is critical for process chemists selecting building blocks for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluoro-6-methoxy-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.